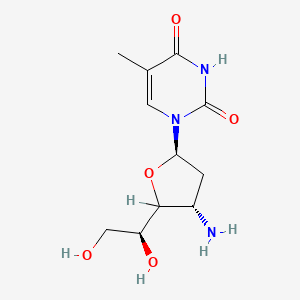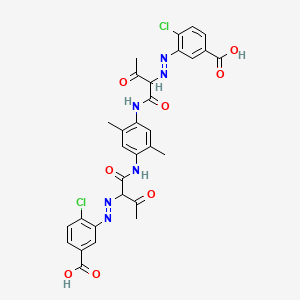
2,15-Diamino-5,12-dithia-1,16-hexadecanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,15-Diamino-5,12-dithia-1,16-hexadecanediol is a complex organic compound characterized by the presence of amino groups, sulfur atoms, and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,15-Diamino-5,12-dithia-1,16-hexadecanediol typically involves multi-step organic reactions. One common approach is the reaction of dithiols with amino alcohols under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2,15-Diamino-5,12-dithia-1,16-hexadecanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,15-Diamino-5,12-dithia-1,16-hexadecanediol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems, possibly as a ligand or enzyme inhibitor.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,15-Diamino-5,12-dithia-1,16-hexadecanediol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and thiol groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,16-Hexadecanediol: A diol with similar chain length but lacking amino and sulfur groups.
2,5-Diamino-1,4-benzenedithiol: Contains amino and sulfur groups but has a different structural framework.
Propriétés
Numéro CAS |
68704-89-2 |
|---|---|
Formule moléculaire |
C14H32N2O2S2 |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
2-amino-4-[6-(3-amino-4-hydroxybutyl)sulfanylhexylsulfanyl]butan-1-ol |
InChI |
InChI=1S/C14H32N2O2S2/c15-13(11-17)5-9-19-7-3-1-2-4-8-20-10-6-14(16)12-18/h13-14,17-18H,1-12,15-16H2 |
Clé InChI |
VSGJBAQNKMPHCI-UHFFFAOYSA-N |
SMILES canonique |
C(CCCSCCC(CO)N)CCSCCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


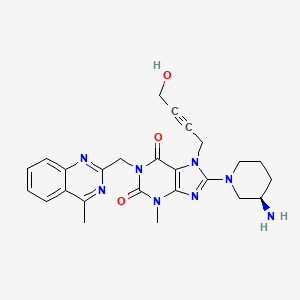


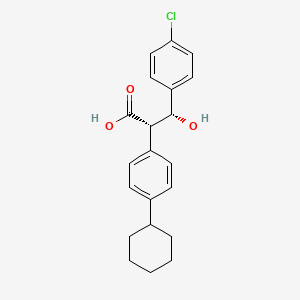

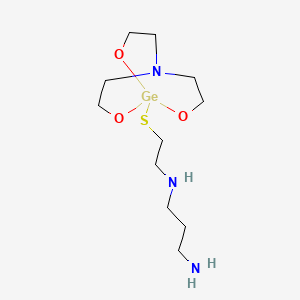

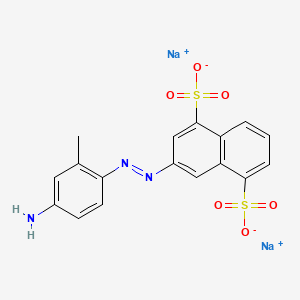

![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
